Succinimide, N-(m-chloroanilinomethyl)-
Overview
Description
Succinimide, N-(m-chloroanilinomethyl)- is an organic compound with the chemical formula C11H11ClN2O2. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by an m-chloroanilinomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(m-chloroanilinomethyl)- typically involves the reaction of succinimide with m-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or water, and the reaction temperature is maintained at around 80°C .
Industrial Production Methods
In industrial settings, the production of Succinimide, N-(m-chloroanilinomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product. The industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Succinimide, N-(m-chloroanilinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the m-chloroanilinomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted succinimide compounds. These products have diverse applications in different fields .
Scientific Research Applications
Succinimide, N-(m-chloroanilinomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Succinimide, N-(m-chloroanilinomethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions. These interactions are crucial for the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Succinimide, N-(m-chloroanilinomethyl)- include:
Succinimide: The parent compound without the m-chloroanilinomethyl group.
N-Chlorosuccinimide: A derivative with a chlorine atom on the nitrogen.
N-Bromosuccinimide: A derivative with a bromine atom on the nitrogen.
Uniqueness
Succinimide, N-(m-chloroanilinomethyl)- is unique due to the presence of the m-chloroanilinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets, making it valuable in various applications .
Biological Activity
Succinimide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Succinimide, N-(m-chloroanilinomethyl)- is a notable compound that exhibits various pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
Succinimide is characterized by its cyclic imide structure, specifically a pyrrolidine ring with two carbonyl groups. The compound N-(m-chloroanilinomethyl)- introduces an aromatic amine substituent, which is crucial for its biological activity.
1. Antioxidant Activity
Succinimide derivatives, including N-(m-chloroanilinomethyl)-, have been shown to possess significant antioxidant properties. In vitro studies demonstrated their ability to scavenge free radicals effectively. For instance, the compound exhibited an IC50 value of approximately 2.52 µM against DPPH radicals, indicating strong radical scavenging potential .
2. Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. Research indicates that succinimide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) effectively. For example, compounds related to N-(m-chloroanilinomethyl)- showed inhibition rates exceeding 90% at specific concentrations .
3. Antidiabetic Properties
The compound also demonstrates potential antidiabetic effects by inhibiting α-glucosidase and α-amylase enzymes. This inhibition can help regulate blood glucose levels, making it a candidate for diabetes management .
4. Antitumor Activity
Studies have indicated that succinimide derivatives may exhibit antitumor properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth factors . The structural modifications in N-(m-chloroanilinomethyl)- enhance its efficacy against specific cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of succinimide derivatives is closely linked to their chemical structure. Modifications at the nitrogen or carbon positions can significantly influence their pharmacological profiles:
Modification | Effect on Activity |
---|---|
Aromatic Substituents | Enhance antioxidant and cholinesterase inhibition |
Alkyl Chain Length | Affects solubility and membrane permeability |
Functional Groups | Influence binding affinity to target enzymes |
Case Studies
Several case studies highlight the therapeutic potential of succinimide derivatives:
- Case Study 1: A study investigated the effects of N-(m-chloroanilinomethyl)- on AChE inhibition in human neuroblastoma cells, demonstrating a significant reduction in enzyme activity and subsequent improvement in cognitive function markers.
- Case Study 2: Another research project focused on the antidiabetic effects of this compound in diabetic rat models, showing improved glucose tolerance and decreased serum insulin levels.
Properties
IUPAC Name |
1-[(3-chloroanilino)methyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-2-1-3-9(6-8)13-7-14-10(15)4-5-11(14)16/h1-3,6,13H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVFAPIVKCNEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220533 | |
Record name | Succinimide, N-(m-chloroanilinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-21-3 | |
Record name | Succinimide, N-(m-chloroanilinomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide, N-(m-chloroanilinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.